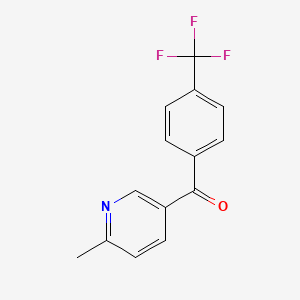

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-2-3-11(8-18-9)13(19)10-4-6-12(7-5-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQDRWDWBXMFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192351 | |

| Record name | (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-12-5 | |

| Record name | (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine typically involves the reaction of 2-methyl-5-pyridinecarboxylic acid with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Benzyl derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The furyl-methylsulfonyl analog incorporates a sulfone group, significantly raising polarity and altering solubility compared to the benzoyl variant .

- Ether-linked pyridines (e.g., 5-(pyridin-3-yloxy)) demonstrate improved aqueous solubility due to hydrogen-bonding capabilities .

Key Advantages and Limitations

- Advantages :

- Limitations: Limited aqueous solubility compared to sulfone or ether analogs . Synthetic complexity due to steric hindrance from the benzoyl group .

Biological Activity

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine (CAS No. 1187169-12-5) is a pyridine derivative notable for its unique trifluoromethyl group, which enhances its chemical and biological properties. This compound has garnered attention in various fields, particularly in agrochemistry and medicinal chemistry, due to its potential applications as an antimicrobial, antifungal, and therapeutic agent.

The molecular formula of this compound is C14H10F3NO, with a molecular weight of 265.23 g/mol. The structure features a pyridine ring substituted with a methyl group at the 2-position and a 4-trifluoromethylbenzoyl group at the 5-position. The trifluoromethyl moiety is known to influence the biological activity of compounds significantly, making them more effective in various applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity , particularly in the following areas:

Antimicrobial and Antifungal Activity

Pyridine derivatives are often explored for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens. The presence of the trifluoromethyl group may enhance these effects, making this compound a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Binding Affinities

Investigations into the interaction mechanisms of this compound have focused on its binding affinities with biological targets. Such interactions are crucial for understanding its potential therapeutic effects. Research has demonstrated that it can interact with specific enzymes and receptors, influencing biological pathways relevant to disease treatment.

Synthesis and Efficacy

The synthesis of this compound can be achieved through various methods, including acylation reactions involving pyridine derivatives. The efficacy of synthesized derivatives has been evaluated through bioassays to determine their antifungal and antibacterial activities.

In one study, similar pyridine derivatives exhibited significant activity against Puccinia polysora, a fungal pathogen, showing effective EC50 values comparable to established fungicides like tebuconazole . This suggests that this compound could be effective against similar pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the specific arrangement of functional groups in this compound contributes significantly to its biological activity. Compounds with different substitution patterns were tested for their cytotoxicity and antimicrobial efficacy, providing insights into how modifications affect performance .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4-(3-Trifluoromethylbenzoyl)pyridine | C14H10F3NO | Different substitution pattern; potential for varied biological activity |

| 3-Trifluoromethylpyridine | C7H6F3N | Lacks the benzoyl group; simpler structure but significant in agrochemical applications |

| 2-Methyl-5-(trifluoromethyl) pyridine | C8H8F3N | A more basic structure; used mainly in organic synthesis |

Q & A

Q. How can researchers optimize the synthesis yield of 2-methyl-5-(4-trifluoromethylbenzoyl)pyridine?

Methodological Answer: Key variables include reaction temperature, solvent choice, and catalyst loading. For example:

- Chlorination and Trifluoromethylation: Start with pyridine derivatives and optimize chlorination conditions (e.g., POCl₃ at 80–100°C) to minimize side products. Introduce the trifluoromethyl group using CF₃Cu or CF₃I under inert atmospheres .

- Coupling Reactions: Use Suzuki-Miyaura cross-coupling for attaching the benzoyl group, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 2:1 THF/H₂O solvent system. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .

- Yield Improvement: Conduct fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound with ≥90% purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the pyridine backbone and substituents. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Verify molecular weight (C₁₄H₁₀F₃NO, exact mass 283.07) and fragmentation patterns to rule out impurities .

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of the benzoyl group and assess intermolecular interactions (e.g., π-π stacking) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) and store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Sensitivity: Conduct Karl Fischer titration to quantify hygroscopicity. Store under nitrogen or argon if water content exceeds 0.1% .

- Long-Term Stability: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the trifluoromethylation step?

Methodological Answer:

- Directing Groups: Introduce a temporary nitro group at the pyridine’s 3-position to steer trifluoromethylation to the 5-position. Remove the nitro group via catalytic hydrogenation (H₂/Pd-C in ethanol) .

- Metal-Mediated Coupling: Use Cu(I)-catalyzed cross-coupling with (CF₃)₃B to achieve >90% regioselectivity at 60°C in DMF .

- Computational Modeling: Apply DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and optimize transition states .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to targets like cytochrome P450 enzymes. Focus on the trifluoromethyl group’s hydrophobic interactions .

- ADMET Prediction: Employ SwissADME to estimate pharmacokinetic properties (e.g., logP ≈ 3.2, CNS permeability) and prioritize derivatives with optimal bioavailability .

- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER force field) to assess conformational stability in aqueous and lipid bilayer environments .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays: Compare IC₅₀ values from enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) to distinguish direct target effects from off-target toxicity .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .

- Structural-Activity Landscapes: Synthesize analogs with modified benzoyl groups (e.g., 4-cyano or 4-nitro substituents) to isolate electronic effects on potency .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

Methodological Answer:

- Protic Solubilizing Groups: Introduce a morpholine or piperazine ring at the pyridine’s 2-position via nucleophilic aromatic substitution (K₂CO₃, DMF, 120°C) .

- Salt Formation: React the free base with HCl or citric acid to improve aqueous solubility (>5 mg/mL in PBS) while retaining >80% activity in vitro .

- Prodrug Strategy: Conjugate a PEGylated phosphate ester to the benzoyl group for pH-dependent release in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.